

Ganciclovir Administration Protocol for Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Ganciclovir

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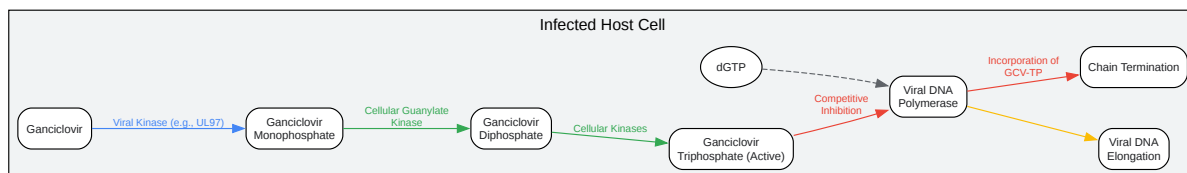
For Researchers, Scientists, and Drug Development Professionals

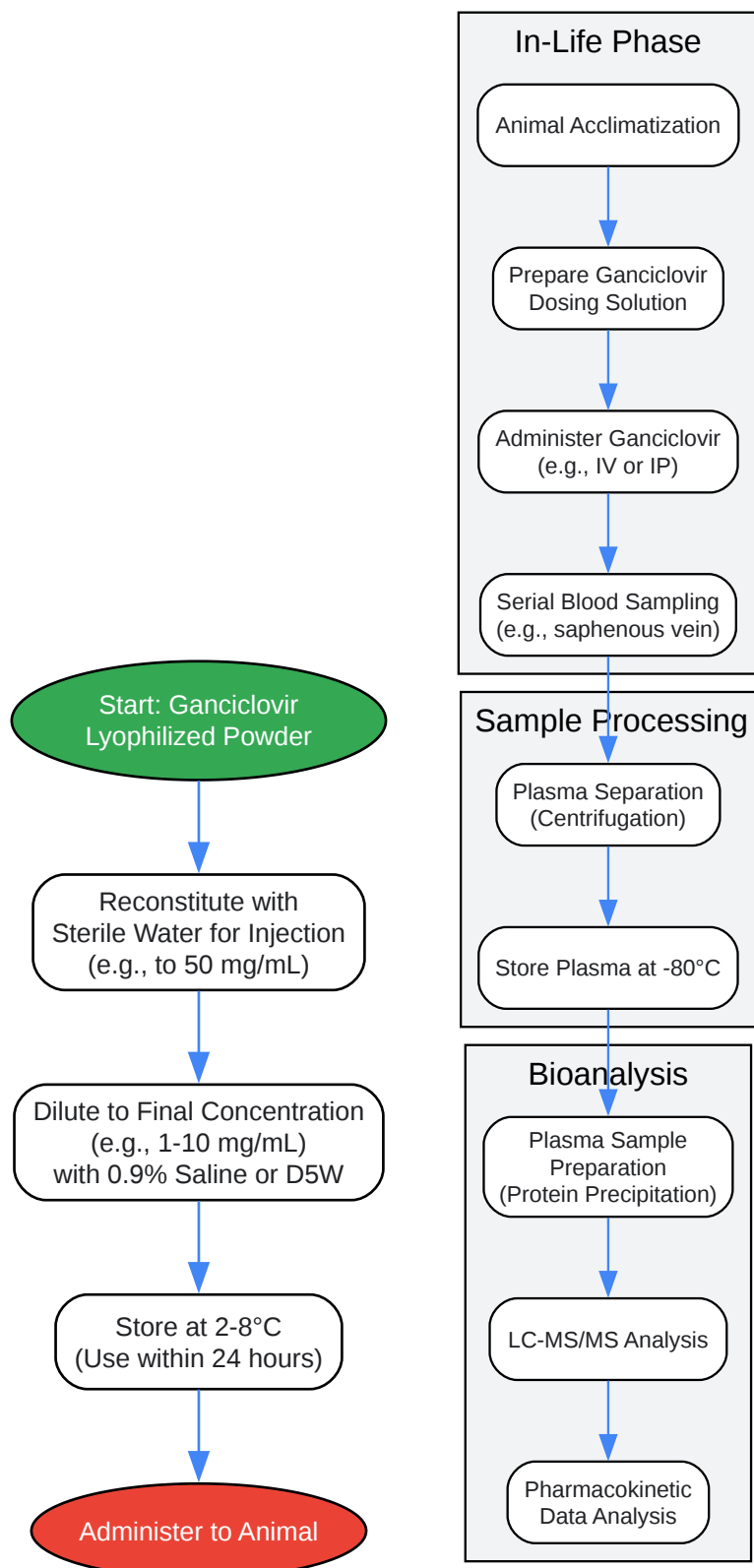
Introduction

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, widely utilized as a potent antiviral agent against members of the Herpesviridae family, particularly Cytomegalovirus (CMV).^{[1][2]} Its application in animal studies is crucial for understanding its pharmacokinetics, efficacy in various disease models, and potential toxicities. These application notes provide detailed protocols for the preparation and administration of **ganciclovir** in common laboratory animal models, along with a summary of its mechanism of action and relevant pharmacokinetic data.

Mechanism of Action

Ganciclovir is a prodrug that requires phosphorylation to become active.^{[3][4]} The initial phosphorylation to **ganciclovir** monophosphate is selectively catalyzed by a viral-encoded protein kinase (e.g., UL97 in CMV) in infected cells.^{[3][4]} Subsequently, cellular kinases further phosphorylate it to the active **ganciclovir** triphosphate.^{[1][3][5]} **Ganciclovir** triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and inhibition of viral replication.^{[3][4][5]}





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